molecular formula C9H4F4O B14567745 3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol CAS No. 61794-51-2

3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol

Cat. No.: B14567745
CAS No.: 61794-51-2
M. Wt: 204.12 g/mol
InChI Key: GDNIDSSJBDXGLW-UHFFFAOYSA-N
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Description

3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol is a chemical compound characterized by the presence of a tetrafluorophenyl group attached to a propyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic addition of the propargyl alcohol to the aldehyde group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(2,3,5,6-tetrafluorophenyl)prop-2-ynal or 3-(2,3,5,6-tetrafluorophenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(2,3,5,6-tetrafluorophenyl)prop-2-en-1-ol or 3-(2,3,5,6-tetrafluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the tetrafluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets. The alkyne moiety may also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)prop-2-yn-1-ol
  • 3-(4-Fluorophenyl)prop-2-yn-1-ol

Uniqueness

3-(2,3,5,6-Tetrafluorophenyl)prop-2-yn-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other fluorophenyl derivatives, which may have fewer fluorine atoms and different substitution patterns.

Properties

CAS No.

61794-51-2

Molecular Formula

C9H4F4O

Molecular Weight

204.12 g/mol

IUPAC Name

3-(2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H4F4O/c10-6-4-7(11)9(13)5(8(6)12)2-1-3-14/h4,14H,3H2

InChI Key

GDNIDSSJBDXGLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#CCO)F)F

Origin of Product

United States

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